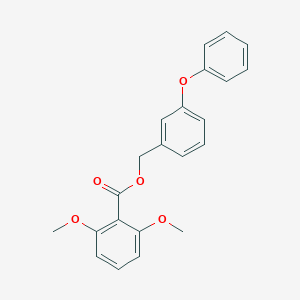![molecular formula C18H18N2O3S2 B255476 2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B255476.png)
2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mecanismo De Acción
The mechanism of action of 2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide involves the inhibition of specific enzymes and pathways in cancer cells and bacteria. This compound has been shown to inhibit the activity of topoisomerase and DNA polymerase, which are essential enzymes for cell division and replication. This inhibition leads to the death of cancer cells and bacteria.
Biochemical and Physiological Effects:
2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has been shown to have specific biochemical and physiological effects on cancer cells and bacteria. This compound induces apoptosis, or programmed cell death, in cancer cells. It also disrupts the cell membrane of bacteria, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide in lab experiments include its high potency and specificity for cancer cells and bacteria. This compound has also shown low toxicity in non-cancerous cells. The limitations of using this compound include its low solubility in water and its potential for off-target effects.
Direcciones Futuras
For research on 2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide include the optimization of its synthesis method for higher yield and purity. This compound could also be further studied for its potential as an anticancer and antimicrobial agent in vivo. Additionally, its potential for use in other fields, such as materials science and catalysis, could be explored.
Métodos De Síntesis
The synthesis of 2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide involves the reaction of 2,4,6-trimethylbenzoyl chloride with 6-(methylsulfonyl)-1,3-benzothiazol-2-amine in the presence of a base. The product is then purified through recrystallization. This method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have potential as an anticancer agent, as it inhibits the growth of cancer cells in vitro. It has also been studied for its potential as an antimicrobial agent, as it has shown activity against various bacterial strains.
Propiedades
Nombre del producto |
2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide |
|---|---|
Fórmula molecular |
C18H18N2O3S2 |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
2,4,6-trimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C18H18N2O3S2/c1-10-7-11(2)16(12(3)8-10)17(21)20-18-19-14-6-5-13(25(4,22)23)9-15(14)24-18/h5-9H,1-4H3,(H,19,20,21) |
Clave InChI |
VQVBCSSUQYBFRF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dimethylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide](/img/structure/B255393.png)


![5-[(3-butoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255399.png)



![4,6-Dimethyl-2-[(2-oxocyclohexyl)thio]nicotinonitrile](/img/structure/B255403.png)
![6-Ethyl-3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B255409.png)
![N-cyclohexyl-4-[2-oxo-2-(4-toluidino)ethoxy]benzamide](/img/structure/B255410.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B255411.png)

![6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B255415.png)
![N-benzyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255416.png)